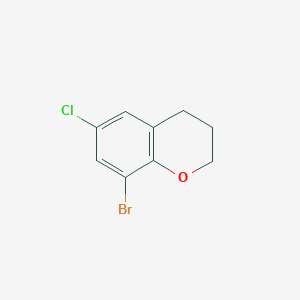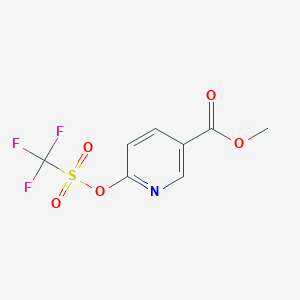
Methyl 6-(trifluoromethylsulphonyloxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(trifluoromethylsulphonyloxy)nicotinate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethylsulphonyloxy group attached to the nicotinate moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethylsulphonyloxy)nicotinate typically involves the esterification of 6-(trifluoromethylsulphonyloxy)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(trifluoromethylsulphonyloxy)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulphonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidative cleavage of the ester group can yield carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol
Reduction: Lithium aluminum hydride in ether
Oxidation: Potassium permanganate in aqueous medium
Major Products:
Substitution: Methyl 6-(substituted)nicotinate
Reduction: 6-(trifluoromethylsulphonyloxy)nicotinic alcohol
Oxidation: 6-(trifluoromethylsulphonyloxy)nicotinic acid
Scientific Research Applications
Methyl 6-(trifluoromethylsulphonyloxy)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethylsulphonyloxy)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulphonyloxy group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- Methyl 6-(trifluoromethyl)nicotinate
- Methyl 6-fluoro-5-nitronicotinate
Comparison: Methyl 6-(trifluoromethylsulphonyloxy)nicotinate is unique due to the presence of the trifluoromethylsulphonyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where enhanced stability and reactivity are desired.
Properties
Molecular Formula |
C8H6F3NO5S |
|---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
methyl 6-(trifluoromethylsulfonyloxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F3NO5S/c1-16-7(13)5-2-3-6(12-4-5)17-18(14,15)8(9,10)11/h2-4H,1H3 |
InChI Key |
XDIVCZNWJHDCJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


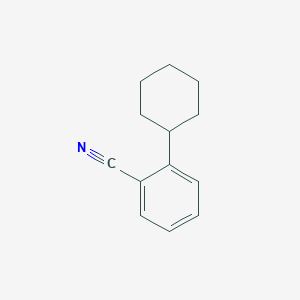
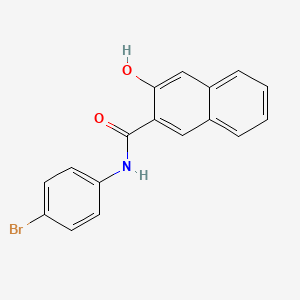
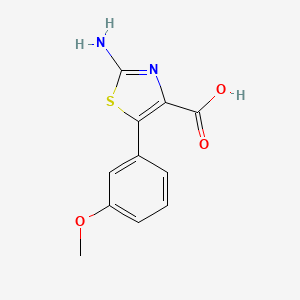
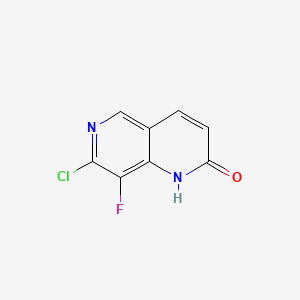
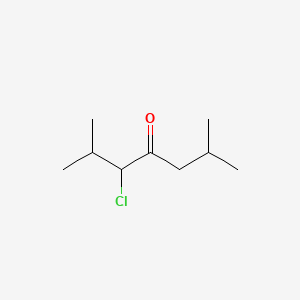

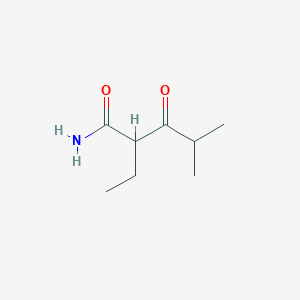
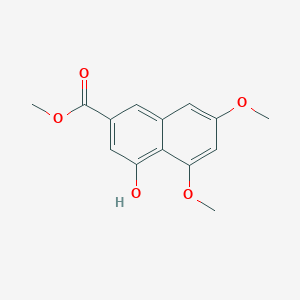

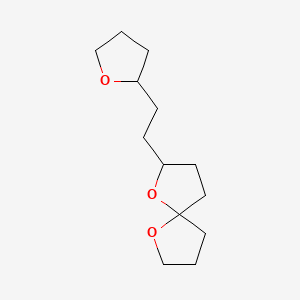
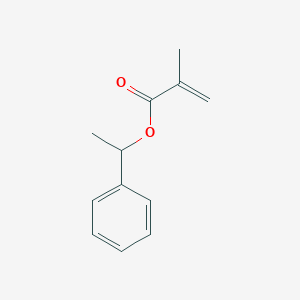
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
